5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine
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Overview
Description
5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles and pyrimidines, which undergo various reactions such as condensation, cyclization, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of pyrimidines are known for their antiviral, anticancer, and antimicrobial properties. Research might explore the potential of this compound as a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine might include other substituted pyrimidines and pyrazoles. Examples include:
- 5-methyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine
- N-(2-phenylethyl)pyrimidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-12-19-17(18-10-8-14-6-4-3-5-7-14)21-16(13)15-9-11-20-22(15)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHMMSSELGPQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=NN2C)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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